molecular formula C10H13N3 B15091876 4-(2-Aminoethyl)-1-methyl-1H-indazole CAS No. 1159511-55-3

4-(2-Aminoethyl)-1-methyl-1H-indazole

Cat. No.: B15091876
CAS No.: 1159511-55-3
M. Wt: 175.23 g/mol
InChI Key: NIRMPNFSVIIPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-1-methyl-1H-indazole is a heterocyclic compound that features an indazole core structure Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzylamine with ethyl acetoacetate, followed by reduction and cyclization to form the indazole ring. The reaction conditions often involve the use of catalysts such as palladium or nickel and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can lead to the formation of imines, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

4-(2-Aminoethyl)-1-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, while the indazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)-1-methyl-1H-indazole is unique due to its indazole core, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1159511-55-3

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(1-methylindazol-4-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-13-10-4-2-3-8(5-6-11)9(10)7-12-13/h2-4,7H,5-6,11H2,1H3

InChI Key

NIRMPNFSVIIPGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.